Diltiazem

Catalog No.
S526161
CAS No.
42399-41-7
M.F
C22H26N2O4S
M. Wt
414.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diltiazem

CAS Number

42399-41-7

Product Name

Diltiazem

IUPAC Name

[(2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate

Molecular Formula

C22H26N2O4S

Molecular Weight

414.5 g/mol

InChI

InChI=1S/C22H26N2O4S/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3/h5-12,20-21H,13-14H2,1-4H3/t20-,21+/m1/s1

InChI Key

HSUGRBWQSSZJOP-RTWAWAEBSA-N

SMILES

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC

Solubility

465 mg/L
0.00 M
Soluble in methanol or chloroform
In water, 465 mg/l @ 25 °C
1.68e-02 g/L

Synonyms

Aldizem, Cardil, Cardizem, CRD 401, CRD-401, CRD401, Dilacor, Dilacor XR, Dilren, Diltiazem, Diltiazem Hydrochloride, Diltiazem Malate, Dilzem, Tiazac

Canonical SMILES

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H](SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC

Description

The exact mass of the compound Diltiazem is 414.1613 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 465 mg/l0.00 msoluble in methanol or chloroformin water, 465 mg/l @ 25 °c1.68e-02 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzazepines. It belongs to the ontological category of 5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl acetate in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
  • Angina pectoris

    Diltiazem relaxes coronary arteries, increasing blood flow and oxygen delivery to the heart muscle, thus alleviating chest pain associated with angina. Studies demonstrate its efficacy in managing both stable and unstable angina Source: UpToDate, Diltiazem (Oral): .

  • Coronary artery vasospasm

    Diltiazem's ability to relax smooth muscle cells helps prevent coronary artery spasms, a cause of chest pain and potential heart attacks. Research suggests its effectiveness in this context [Source: National Institutes of Health, Diltiazem ()].

  • Hypertension

    Diltiazem acts as a peripheral arterial vasodilator, lowering blood pressure. Research continues to explore its use in different hypertensive patients [Source: American Heart Association, Calcium Channel Blockers ()].

  • Atrial fibrillation

    Diltiazem can control heart rate in patients with atrial fibrillation, a quivering or irregular heartbeat in the upper chambers of the heart. However, research suggests some limitations, particularly in patients with heart failure [Source: Biology, Use of Diltiazem in Chronic Rate Control for Atrial Fibrillation: A Prospective Case-Control Study ()].

Diltiazem Beyond Cardiovascular Applications

Diltiazem's research applications extend beyond the cardiovascular system:

  • Chronic anal fissure

    Topical application of Diltiazem helps relax the anal sphincter muscle, promoting healing in chronic anal fissures. Studies support its use as a first-line treatment [Source: Systematic review of the use of topical diltiazem compared with glyceryltrinitrate for the nonoperative management of chronic anal fissure ()].

  • Esophageal spasm

    Diltiazem may relax the smooth muscle of the esophagus, potentially relieving symptoms of esophageal spasm, a condition causing chest pain that mimics angina [Source: National Institutes of Health, Diltiazem ()].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

Color/Form

White crystalline powde

XLogP3

3.1

Exact Mass

414.1613

Boiling Point

Decomposes

LogP

2.8
2.7 (LogP)
log Kow = 2.70
2.8

Appearance

Solid powder

Melting Point

187-188
209.75 °C
212 °C (decomposes)
231°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

EE92BBP03H

Drug Indication

**Oral** Indicated for the management of hypertension, to lower blood pressure, alone or in combination with other antihypertensive agents.[L10556] Indicated for use to improve exercise tolerance in patients with chronic stable angina.[L10556] Indicated for the management of variant angina (Prinzmetal's angina).[L6298] **Intravenous** Indicated for the short-term management of atrial fibrillation or atrial flutter for temporary control of rapid ventricular rate.[L6292] Indicated for the rapid conversion of paroxysmal supraventricular tachycardias (PSVT) to sinus rhythm. This includes AV nodal reentrant tachycardias and reciprocating tachycardias associated with an extranodal accessory pathway such as the WPW syndrome or short PR syndrome.[L6292] **Off-label** Indicated for off-label uses in anal fissures (as topical formulation), migraine prophylaxis, cramps in lower leg related to rest, pulmonary hypertension,[L6289] idiopathic dilated cardiomyopathy, and proteinuria associated with diabetic nephropathy.[L6298]

Livertox Summary

Diltiazem hydrochloride is a first generation calcium channel blocker that is widely used in the therapy of hypertension and angina pectoris. Diltiazem therapy is associated with serum enzyme elevations and has been linked to rare instances of clinically apparent liver injury.

Therapeutic Uses

Diltiazem ... may reduce the incidence of reinfarction in patients with a first non-Q-wave infarction who are not candidates for a beta-adrenergic receptor antagonist.
... Diltiazem ... /has/ been shown to provide symptomatic relief in Raynaud's disease.
Diltiazem ... /is/ indicated, alone or in combination with other agents, for treatment of hypertension. /Included in US product labeling/
... Parenteral diltiazem /is/ indicated in the treatment of supraventricular tachyarrhythmias. Diltiazem ... produces rapid conversion to sinus rhythm of paroxysmal supraventricular tachycardia (including those associated with accessory bypass tracts, such as Wolff-Parkinson-White [W-P-W] or Lown-Ganong-Levine [L-G-L] syndrome) in patients who do not respond to vagal maneuvers {161} when the atrioventricular (AV) node is required for reentry to sustain tachycardia {125}. Parenteral diltiazem ... also produces temporary control of rapid ventricular rate in atrial flutter or atrial fibrillation. ... /Included in US product labeling/
Diltiazem ... /is/ also indicated in the management of vasospastic angina (Prinzmetal's variant, or at-rest angina) or unstable angina in patients who are unable to tolerate or whose symptoms are not relieved by adequate doses of beta-adrenergic blocking agents or organic nitrates. They are generally indicated when vasospastic angina is confirmed by: (a) the classical pattern accompanied by elevation of ST segment; (b) ergonovine-induced angina or coronary artery spasm; or (c) coronary artery spasm demonstrated by angiography, although they may also be used when a vasospastic component is indicated but not confirmed (e.g., where pain has a variable threshold on exertion or in unstable angina where electrocardiographic findings are compatible with intermittent vasospasm). /Included in US product labeling/
... Diltiazem ... /is/ indicated in the management of classic angina (chronic stable angina or effort-associated angina) with no evidence of vasospasm. ... /Included in US product labeling/
Used for the treatment of heart failure due predominantly to diastolic dysfunction; possible treatment for migraine prophylaxis; used for the treatment of tachychardia and supraventricular tachyarrhythmias caused by thyrotoicosis.
Possible radioprotective agent
Veterinary pharmaceutical for treatment of atrial fibrillation, supraventricular tachycardias, hypertrophic cardiomyopathy, and hypertension in dogs and cats.
Although in experimental models of coronary occlusion diltiazem admin has been shown to reduce the degree of stunning and of reperfusion injury, the majority of clinical trials have failed to demonstrate significant benefits. The aim of this study was to evaluate the effect of diltiazem, administered before coronary reperfusion, on infarct size, residual myocardial viability and recovery of left ventricular function. 90 patients admitted within 3 hrs of the onset of symptoms of acute myocardial infarction were studied. They were immediately randomized to either iv diltiazem (n=43) or placebo (n=47). The admin of diltiazem consisted of 10 mg bolus plus 10 mg/hr for 3 days. All patients were subsequently treated with recombinant tissue-type plasminogen activator. All underwent serial echocardiograms upon admission, 4 days post-admission during low-dose dobutamine stress echo, at discharge and after 6 months. The dysfunction score was calculated on admission and its percent reduction after dobutamine (viability) and at follow-up (recovery). Patients treated with iv diltiazem had a significantly higher residual viability, a significantly greater early recovery of regional function, and same delayed recovery than patients given placebo.
The main objective of this retrospective analysis was to evaluate the long-term effect of the heart rate-lowering calcium antagonists verapamil and diltiazem on the incidence of combined cardiac events and all-cause mortality in patients who had experienced a non-Q-wave acute myocardial infarction (AMI), but who did not also have pulmonary congestion. In addition, factors having an independent association with these 2 outcomes were identified. Of 817 non-Q-wave patients, 81 (9.9%) died during 12-52 months of follow-up. The unadjusted mortality rate was 42% lower in patients randomized to calcium antagonist therapy than placebo (7.2% vs 12.4%, p=0.010). Non-Q-wave patients who died during follow-up were older than patients who survived (62 vs 58 yrs, p=0.001). Other factors found to have an independent association with all-cause mortality included diuretic use (RR 2.79), diabetes mellitus (RR 2.86), and New York Heart Association class >I (RR 1.73). The covariate adjusted all-cause mortality risk ratio associated with randomization to calcium antagonist therapy was 0.65 (95% confidence interval [0.40-1.05, p=0.079]). Overall, 153 patients (18.7%) died or had nonfatal reinfarction. The unadjusted combined event rate was 31% lower in patients randomized to calcium antagonist therapy than to placebo (15.2% vs 21.9%, p<0.006). Factors found to have an independent association with cardiac events included age, diabetes (RR 2.82), diuretic use (RR 2.04), & previous AMI (RR 1.71). In addition, randomization to the calcium antagonist group had a significant independent association with reduced cardiac events (p=0.031). The covariate adjusted event rate RR associated with randomization to the calcium antagonist group was 0.69 (95% confidence interval [0.49-0.97]). In conclusion, the heart rate-lowering calcium antagonists diltiazem and verapamil may play an important role in reducing long-term mortality and reinfarction in non-Q-wave AMI without pulmonary congestion.
Oral admin of diltiazem results in a sustained fall in both heart rate and mean arterial blood pressure. Despite the fact that diltiazem and verapamil produce similar effects on the /sinoatrial/ and /atrioventricular/ nodes, the negative inotropic effect of diltiazem is more modest.
... Glyceryl trinitrate (GTN) ointment (0.2%) has an efficacy of up to 68% in healing chronic anal fissure, but with headache as a major side-effect. Diltiazem hydrochloride ... cream (2%) is expected to have fewer side-effects. ... A prospective double-blind ... requiring at least 26 patients in each group ... was instituted ... to compare the incidence of side-effects ... with 0.2% GTN ointment and 2% /diltiazem/ cream in the treatment of chronic anal fissure. Treatments were applied perianally, twice daily for 6-8 wks. ... Both groups were comparable in patient demographics and clinical characteristics ... There were /significantly/ more side-effects with GTN (21 of 29 patients) than with diltiazem (13 of 31) ... In particular, more headaches occurred with GTN (17 of 29 patients) than with diltiazem (8 of 31)... There were no significant differences in healing and symptomatic improvement rates between patients receiving GTN (25 of 29) and DTZ (24 of 31). ...
... Oral and topical diltiazem heal chronic anal fissures. Topical diltiazem is more effective, achieving healing rates comparable to those reported with topical nitrates, with significantly fewer side effects.
This study assessed once-daily (OD), sustained-release (SR) diltiazem alone and in combination with ramipril in essential hypertension. Fifty patients with supine diastolic blood pressure (DBP) > or =95, < or =114 mm Hg were entered into the active treatment phase of the study after 2 wks of placebo run-in. /SR/ diltiazem 180 mg OD was administered for 2 wks, then optimally titrated, at 2 wk intervals, to SR diltiazem 240 mg OD and then SR diltiazem 180 mg + ramipril 2.5 mg OD to achieve supine DBP < or =90 mm Hg. After 4 wks of diltiazem monotherapy (SR diltiazem 180 mg or 240 mg OD) mean supine DBP and mean supine heart rate /were significantly/ reduced. Diltiazem monotherapy reduced supine DBP to < or =90 mm Hg in ... 77.77% patients. Combination therapy ... received by non-responders to diltiazem monotherapy, reduced supine DBP to < or =90 mm Hg in ... 30% patients. Sinus bradycardia was observed in one patient. Sustained-release diltiazem alone and in combination with ramipril ... is well tolerated.
... Calcium channel antagonists have been demonstrated by light microscopy to provide protection against acoustic trauma. To evaluate the protective effect of calcium channel blocker on the inner ear cells to noise exposure, the amount of the histochemical reaction products formed in the cytoplasm of the inner hair cells of the guinea pig after application of pyroantimonate was measured by an image processing system connected to an energy-filtering transmission electron microscope (EFTEM). Compared to untreated control specimens ... the amount of precipitable calcium had clearly increased in the inner hair cells of noise-exposed cochleae 60 hr after an acute noise trauma ... In addition, small electron-lucent areas could be identified in the cytoplasm of the hair cells probably representing damage to the cellular fine structure. When the calcium channel blocker diltiazem was administered without any additional noise exposure the calcium content was drastically reduced in the inner hair cells ... but when the antagonist was given before and after acute noise trauma ... the calcium content in the inner hair cells was nearly compared to the amount determined in the untreated group of animals ... .

Pharmacology

Diltiazem is an antihypertensive and vasodilating agent that works by relaxing the vascular muscle and reducing blood pressure. This is related to the long-term therapeutic effects, as lowering the blood pressure reduces the risk of fatal and non-fatal cardiovascular events, primarily strokes and myocardial infarctions.[L10556] Diltiazem inhibits the influx of extracellular calcium ions across the myocardial and vascular smooth muscle cell membranes during depolarization. Diltiazem is classified as a negative inotrope (decreased force) and negative chronotrope (decreased rate).[L6289] It is also considered a rate-control drug as it reduces heart rate.[A178432,T28] Diltiazem is exerts hemodynamic actions by reducing blood pressure, systemic vascular resistance, the rate-pressure product, and coronary vascular resistance while increasing coronary blood flow.[L6292] Diltiazem decreases sinoatrial and atrioventricular conduction in isolated tissues and has a negative inotropic effect in isolated preparations.[L10556] In supraventricular tachycardia, diltiazem prolongs AV nodal refractories.[L6292] As the magnitude of blood pressure reduction is related to the degree of hypertension, the antihypertensive effect of diltiazem is most pronounced in individuals with hypertension. In a randomized, double-blind, parallel-group, dose-response study involving patients with essential hypertension, there was a reduction in the diastolic blood pressure by 1.9, 5.4, 6.1, and 8.6 mmHg in the patients receiving diltiazem at doses of 120, 240, 360, and 540 mg, respectively. In patients receiving placebo, there was a reduction in the diastolic blood pressure by 2.6 mmHg.In a randomized, double-blind study involving patients with chronic stable angina, variable doses of diltiazem administered at night all caused an increased exercise tolerance in the after 21 hours, compared to placebo.[L10556] In the NORDIL study of patients with hypertension, the therapeutic effectiveness of diltiazem in reducing cardiovascular morbidity and mortality was assessed.[A178432] When using the combined primary endpoint as fatal and non-fatal stroke, myocardial infarction, and other cardiovascular death, fatal and non-fatal stroke was shown to be reduced by 25% in the diltiazem group. Although the clinical significance to this effect remains unclear, it is suggested that diltiazem may exert a protective role against cerebral stroke in hypertensive patients.[A178432]
Diltiazem is a benzothiazepine derivative with anti-hypertensive, antiarrhythmic properties. Diltiazem blocks voltage-sensitive calcium channels in the blood vessels, by inhibiting the ion-control gating mechanisms, thereby preventing calcium levels increase by other revenues. Alternatively, it has been suggested that this agent also interferes with the release of calcium from the sarcoplasmic reticulum and inhibits the influx of extracellular calcium across both the myocardial and vascular smooth muscle cell membranes. The overall low calcium levels leads to dilatation of the main coronary and systemic arteries and decreasing myocardial contractility, decreased peripheral arterial resistance, improved oxygen delivery to the myocardial tissue, and decreased cardiac output.

MeSH Pharmacological Classification

Antihypertensive Agents

ATC Code

C - Cardiovascular system
C05 - Vasoprotectives
C05A - Agents for treatment of hemorrhoids and anal fissures for topical use
C05AE - Muscle relaxants
C05AE03 - Diltiazem
C - Cardiovascular system
C08 - Calcium channel blockers
C08D - Selective calcium channel blockers with direct cardiac effects
C08DB - Benzothiazepine derivatives
C08DB01 - Diltiazem

Mechanism of Action

Excitation of cardiac muscle involves the activation of a slow calcium inward current that is induced by L-type slow calcium channels, which are voltage-sensitive, ion-selective channels[A178444] associated with a high activation threshold and slow inactivation profile.[T28] L-type calcium channels are the main current responsible for the late phase of the pacemaker potential.[A178492] Acting as the main Ca2+ source for contraction in smooth and cardiac muscle, activation of L-type calcium channels allows the influx of calcium ions into the muscles upon depolarization and excitation of the channel.[A178444] It is proposed that this cation influx may also trigger the release of additional calcium ions from intracellular storage sites.[A178444] Diltiazem is a slow calcium channel blocker that binds to the extracellular site of the alpha-1C subunit of the channel, which is thought to be the S5-6 linker region of the transmembrane domain IV and/or S6 segment of domain III.[A178492] Diltiazem can get access to this binding site from either the intracellular or extracellular side, but it requires a voltage-induced conformational changes in the membrane.[A178492] Diltiazem inhibits the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes.[L10556] In isolated human atrial and ventricular myocardium, diltiazem suppressed tension over the range of membrane potentials associated with calcium channel activity but had little effect on the tension-voltage relations at more positive potentials.[A178453] This effect is thought to be mediated by the voltage-dependent block of the L-type calcium channels and inhibition of calcium ion release from the ER stores, without altering the sodium-calcium coupled transport or calcium sensitivity of myofilaments.[A178453] Through inhibition of inward calcium current, diltiazem exerts a direct ionotropic and energy sparing effect on the myocardium.[A178444] Diltiazem fslows atrioventricular nodal conduction, which is due to its ability to impede slow channel function.[A178444] Reduced intracellular calcium concentrations equate to increased smooth muscle relaxation resulting in arterial vasodilation and therefore, decreased blood pressure.[L6289] The decrease in intracellular calcium inhibits the contractile processes of the myocardial smooth muscle cells, causing dilation of the coronary and systemic arteries, increased oxygen delivery to the myocardial tissue, decreased total peripheral resistance, decreased systemic blood pressure, and decreased afterload.[L6289,L10556] Through its actions on reducing calcium levels in cardiac and vascular smooth muscles, diltiazem causes a reduction in the contractile processes of the myocardial smooth muscle cells and vasodilation of the coronary and systemic arteries, including epicardial and subendocardial. This subsequently leads to increased oxygen delivery to the myocardial tissue, improved cardiac output due to increased stroke volume, decreased total peripheral resistance, decreased systemic blood pressure and heart rate, and decreased afterload.[L6289,L10556] Diltiazem lowers myocardial oxygen demand through a reduction in heart rate, blood pressure, and cardiac contractility; this leads to a therapeutic effect in improving exercise tolerance in chronic stable angina.[A178432,L6289]
The effects of D-cis- and L-cis-diltiazem on the hydrogen peroxide (H2O2)-induced derangements of mechanical function and energy metab, and accumulation of intracellular Na+ were studied in isolated rat hearts. The intracellular concn of Na+ ([Na+]i) in the myocardium was measured using a nuclear magnetic resonance technique. H2O2 (600 uM) increased the left ventricular end-diastolic pressure, decreased the tissue level of ATP, and increased the release of lactate dehydrogenase from the myocardium. These alterations induced by H2O2 were significantly attenuated by D-cis-diltiazem (15 uM) or L-cis-diltiazem (15 uM). H2O2 (1 mM) produced a marked incr in the myocardial [Na+]i, which was effectively inhibited by ... D-cis-diltiazem (15 uM) or L-cis-diltiazem (15 uM). ... The protective action of D-cis- and L-cis-diltiazem may be due to their ability to inhibit the H2O2-induced incr in [Na+]i, at least in part.

KEGG Target based Classification of Drugs

Ion channels
Voltage-gated ion channels
Calcium channels
CACNA1-L [HSA:775 776 778 779] [KO:K04850 K04851 K04853 K04857]

Other CAS

42399-41-7

Associated Chemicals

Diltiazem hydrochloride;33286-22-5
Diltiazem malate;144604-00-2

Wikipedia

Diltiazem

Drug Warnings

The toxic effects of sustained-release calcium channel blockers may be delayed more than 12 hr after ingestion. All patients with sustained-release calcium channel blocker overdose should be admitted to the hospital for observation, even if they are asymptomatic. /Calcium channel blockers/
Withdrawal of calcium channel blocking drugs from severely hypertensive patients, even in the absence of previous angina or myocardial infarction, may precipitate myocardial infarction. Worsening angina & myocardial infarction have been described after the withdrawal of calcium channel blocking agents in patients with normal coronary angiography who are being treated for ischemic chest pain. /Calcium channel blockers/
Patients with ventricular dysfunction, SA or AV nodal conduction disturbances, and systolic blood pressures below 90 mm Hg should not be treated with ... diltiazem, particularly iv.
The most common adverse cardiovascular effect noted with IV diltiazem is symptomatic or asymptomatic hypotension, which occurred in 3.2 or 4.3%, respectively, of patients receiving the drug in clinical trials. Hypotension or postural hypotension also was noted in approximately 1% or less of patients receiving oral diltiazem. If symptomatic hypotension occurs, appropriate therapy (e.g., placement of the patients in the Trendelenburg's position, plasma volume expansion) should be initiated. Hypotension occurred secondary to the vasodilating action of diltiazem on vascular smooth muscle. Vasodilation or flushing occurred in 1.7% of patients receiving IV diltiazem and in approximately 1% or less of patients receiving oral diltiazem in clinical trials.
For more Drug Warnings (Complete) data for DILTIAZEM (18 total), please visit the HSDB record page.

Biological Half Life

The plasma elimination half-life is approximately 3.0 to 4.5 hours following single and multiple oral doses. The half-life may slightly increase with dose and the extent of hepatic impairment. The apparent elimination half-life for diltiazem as extended-release tablets after single or multiple dosing is 6 to 9 hours. The plasma elimination half-life is approximately 3.4 hours following administration of a single intravenous injection. The elimination half-lives of pharmacologically active metabolites are longer than that of diltiazem.
Clearance of diltiazem after oral ingestion follows first-order kinetics, with a half-life of 5-10 hr ... .

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Methods of Manufacturing

p-Anisaldehyde + methyl chloroacetate + 2-aminothiophenol + acetic anhydride + 2-dimethylaminoethyl chloride hydrochloride (Darzens reaction/epoxidation/saponification/racemate separation/condensation/amine formation)
Prepn (unspec stereochem): H. Kugita et al., DE 1805714; eidem, US 3562257 (1969, 1971 both to Tanabe Seiyaku); eidem, Chem. Pharm. Bull. 19, 595 (1971). ...Stereospecific synthesis: K. Igarashi, T. Honma, DE 3415035; eidem, US 4552695 (1984, 1985 both to Shionogi)

Analytic Laboratory Methods

Analyte: diltiazem hydrochloride; matrix: pharmaceutical preparation (tablet); procedure: liquid chromatography with detection at 240 nm and comparison to standards (assay purity) /diltiazem hydrochloride/
Analyte: diltiazem hydrochloride; matrix: pharmaceutical preparation (tablet); procedure: retention time of liquid chromatogram with comparison to standards (chemical identification) /diltiazem hydrochloride/
Analyte: diltiazem hydrochloride; matrix: pharmaceutical preparation (tablet); procedure: colorimetric reaction with ammonium thiocyanate and cobalt chloride (chemical identification) /diltiazem hydrochloride/
Analyte: diltiazem hydrochloride; matrix: pharmaceutical preparation (extended-release capsule); procedure: liquid chromatography with detection at 240 nm and comparison to standards (assay purity) /diltiazem hydrochloride/
For more Analytic Laboratory Methods (Complete) data for DILTIAZEM (10 total), please visit the HSDB record page.

Storage Conditions

Diltiazem hydrochloride tablets should be stored in tight, light-resistant, and extended-release capsules in tight containers at 15-30 °C, unless otherwise specified by the manufacturer. /Diltiazem hydrochloride/
Extended-release tablets containing diltiazem malate alone or in fixed combination with enalapril maleate should be stored in well-closed containers at 15-30 °C. /Diltiazem malate/
Diltiazem hydrochloride injection in vials should be refrigerated at 2-8 °C; freezing of the injection should be avoided. Diltiazem hydrochloride injection may be stored at room temp for up to 1 month; after that time, the injection should be discarded. Diltiazem hydrochloride powder for injection in single-use vials ... or in single-use syringes ... should be stored at a room temp of 15-30 °C; freezing of the powder for injection should be avoided. Following reconstitution of diltiazem hydrochloride powder for injection from single-dose vials and transferred to polyvinyl chloride (PVC) bags ... or after actuation of the single-use syringe, the reconstituted solns of diltiazem hydrochloride are stable for 24 hr at controlled room temp; unused portions of reconstituted soln in the PVC bags or single-use syringes should be discarded after this period. /Diltiazem hydrochloride/

Interactions

Diltiazem interacts with Propranolol reducing oral clearance with increased concns of propanolol by inhibition of first-pass metab. Propanolol dose may need to be reduced. /from table/
Diltiazem interacts with cyclosporine increasing cyclosporine concns. Reduce cyclosporine dose after starting... diltiazem; monitor cyclosporine concns. /from table/
Diltiazem interacts with disopyramide, flecainide /causing/ cardiac failure by additive depression of myocardial contractility. Avoid use if possible, particularly in patients with impaired myocardial function. /from table/
Diltiazem interacts with Amiodarone, flecainide /causing/ sinus arrest, heart block by additive depression of sinus node function & AV nodal conduction. Use combination with extreme caution. /from table/
For more Interactions (Complete) data for DILTIAZEM (15 total), please visit the HSDB record page.

Stability Shelf Life

Intact vials should be stored under refrigeration and protected from freezing. Diltiazem HCl may be stored for up to one month at room temp but should then be destroyed. /Diltiazem HCl/
The photostability of diltiazem was studied in aq solns at different pH values. Firstly, the hydrolysis of the drug to desacetyldiltiazem in alkaline medium was evaluated and then the drug photodegradation under exposure to UVA-UVB radiation (solar simulator) was monitored by HPLC methods. The main photoproduct was isolated and characterized as diltiazem-S-oxide on the basis of the NMR and mass spectra. The HPLC method was also applied to the selective analysis of diltiazem in commercial formulations. Tests on mutagenicity and photomutagenicity of the drug were also carried out using Salmonella typhimurium TA 102 strain. In this testing the drug neither was mutagenic nor toxic.

Dates

Modify: 2023-08-15
1: Wang L, Cheng Z, Gu Y, Peng D. Short-Term Effects of Verapamil and Diltiazem
2: Sajid MS, Whitehouse PA, Sains P, Baig MK. Systematic review of the use of
3: Kubo Y, Fukumoto D, Ishigami T, Hida Y, Arase S. Diltiazem-associated
4: Budriesi R, Ioan P, Carosati E, Cruciani G, Zhorov BS, Chiarini A. Ligands of
5: Fernández-Ruiz M, López-Medrano F, García-Ruiz F, Rodríguez-Peralto JL.
6: Ezeugo U, Glasser SP. Clinical benefits versus shortcomings of diltiazem
7: Sajid MS, Rimple J, Cheek E, Baig MK. The efficacy of diltiazem and
8: Claas SA, Glasser SP. Long-acting diltiazem HCl for the chronotherapeutic
9: Fedele F, Cacciotti L, Di Donato D, Addonisio L, Musarò S, Lavalle C.
10: Soares KV, McGrath JJ. Diltiazem, nifedipine, nimodipine or verapamil for
11: Pool PE. Anomalies in the dosing of diltiazem. Clin Cardiol. 2000
12: O'Connor SE, Grosset A, Janiak P. The pharmacological basis and
13: Iagenskiĭ VA, Grosu AA. [Verapamil and diltiazem in the treatment of atrial
14: Odeh M. Exfoliative dermatitis associated with diltiazem. J Toxicol Clin
15: Kjeldsen SE, Syvertsen JO, Hedner T. Cardiac conduction with diltiazem and
16: Dagenais F, Hollmann C, Buluran J, Cartier R. Clentiazem and diltiazem
17: Traverse JH, Swenson LJ, McBride JW. Acute hepatic injury after treatment
18: Markham A, Brogden RN. Diltiazem. A review of its pharmacology and
19: Roper TA, Sykes R, Gray C. Fatal diltiazem overdose: report of four cases and
20: Beleslin DB, Prostran MS, Jovanović-Mićić D. [Pharmacology--new therapy.

Explore Compound Types